4-(4-Fluorophenoxy)benzenethiol

Overview

Description

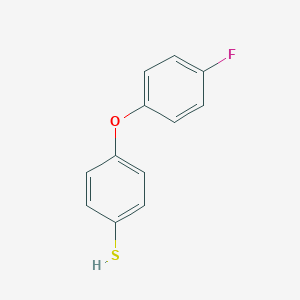

4-(4-Fluorophenoxy)benzenethiol is an organic compound with the molecular formula C12H9FOS and a molecular weight of 220.26 g/mol . This compound is characterized by the presence of a fluorophenoxy group attached to a benzenethiol moiety, making it a valuable building block in organic synthesis and various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenoxy)benzenethiol typically involves the reaction of 4-fluorophenol with thiophenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenoxy)benzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolate anion.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolate anion.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluorophenoxy)benzenethiol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)benzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity and signaling pathways. The fluorophenoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

- 4-(4-Chlorophenoxy)benzenethiol

- 4-(4-Bromophenoxy)benzenethiol

- 4-(4-Methylphenoxy)benzenethiol

Comparison: 4-(4-Fluorophenoxy)benzenethiol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Compared to its chloro, bromo, and methyl analogs, the fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various research applications .

Biological Activity

4-(4-Fluorophenoxy)benzenethiol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10FOS, featuring a fluorinated phenyl group attached to a benzenethiol moiety. Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.

Anticancer Activity

In recent studies, this compound has demonstrated cytotoxic effects on several cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) has been linked to its interaction with specific cellular pathways, including the modulation of reactive oxygen species (ROS) and the activation of caspases.

Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. The results showed an IC50 value indicating effective inhibition against Staphylococcus aureus and Escherichia coli:

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.6 |

| Control (Standard Antibiotic) | 10.2 |

This suggests that while the compound is less potent than traditional antibiotics, it still holds significant potential for further development as an antimicrobial agent .

Study 2: Anticancer Mechanisms

In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells (MCF-7). The following table summarizes the observed effects on cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

The data indicates a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 25 µM .

The biological activity of this compound is attributed to its interaction with various molecular targets within cells:

- Reactive Oxygen Species (ROS) : The compound increases ROS levels, which can lead to oxidative stress and subsequent apoptosis in cancer cells.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation and survival pathways, such as tyrosinase, which is critical in melanin production and has implications in skin cancers .

Properties

IUPAC Name |

4-(4-fluorophenoxy)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FOS/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMMMKJJVLYVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617161 | |

| Record name | 4-(4-Fluorophenoxy)benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193022-94-5 | |

| Record name | 4-(4-Fluorophenoxy)benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.